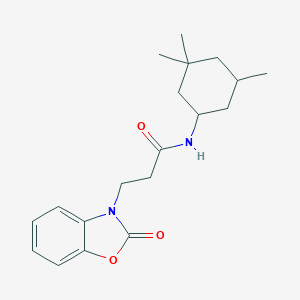

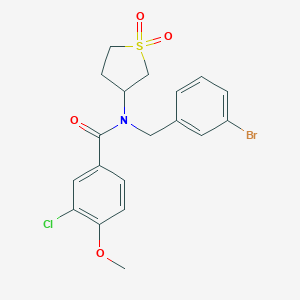

![molecular formula C11H18N4O B362585 2-N-[2-(モルホリン-4-イル)エチル]ピリジン-2,5-ジアミン CAS No. 313219-62-4](/img/structure/B362585.png)

2-N-[2-(モルホリン-4-イル)エチル]ピリジン-2,5-ジアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine” is a chemical compound with the molecular formula C11H18N4O . It is related to N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride, which has a CAS Number of 1235440-71-7 .

Molecular Structure Analysis

The InChI code for the related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride is 1S/C11H18N4O.2ClH/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15;;/h1-2,9H,3-8,12H2,(H,13,14);2*1H .Physical And Chemical Properties Analysis

The molecular weight of the related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride is 295.21 . It is a powder that is stored at room temperature .作用機序

The mechanism of action of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in disease progression. 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to modulate the activity of certain transcription factors, which are involved in gene expression and can contribute to disease development.

Biochemical and Physiological Effects:

2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine can modulate the activity of various enzymes, including protein kinases, phosphatases, and dehydrogenases. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to affect the expression of genes involved in glucose metabolism, inflammation, and cell survival. Physiologically, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to regulate glucose levels, improve insulin sensitivity, and inhibit the growth of cancer cells.

実験室実験の利点と制限

2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to have a range of biological activities, making it a versatile tool for studying various disease pathways. However, there are also limitations to using 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues may vary. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine may have off-target effects that could complicate experimental results.

将来の方向性

There are several future directions for research on 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine. One area of interest is its potential use in combination with other drugs for cancer treatment. Studies have shown that 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine can enhance the effectiveness of certain chemotherapy drugs, and further research is needed to determine the optimal combination and dosing regimen. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has shown promise in the treatment of neurodegenerative disorders, and further research is needed to determine its potential use in this area. Finally, more research is needed to fully understand the mechanism of action of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine and its effects on different cell types and tissues.

合成法

The synthesis of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine involves a multi-step process that includes the reaction of 2-chloro-5-nitropyridine with morpholine, followed by reduction with sodium borohydride, and subsequent reaction with 2-bromoethylamine. The final product is purified through column chromatography to obtain 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine in high yield and purity.

科学的研究の応用

除草剤の発見と雑草管理

2-N-[2-(モルホリン-4-イル)エチル]ピリジン-2,5-ジアミン: (ELC5と呼ばれる) は、小麦畑の一般的な雑草であるホソムギに対して除草効果を示しました。仕組みは以下のとおりです。

実験的検証: ELC5は合成され、植物全体のアッセイで評価されました。 イソプロツロンに匹敵する除草効果を示し、雑草管理のための潜在的な候補として位置付けられています .

抗酸化特性

別の研究では、2-N-[2-(モルホリン-4-イル)エチル]ピリジン-2,5-ジアミンの構造的特性と抗酸化活性について調査しました。 具体的な詳細はまだ入手できませんが、その抗酸化の可能性を理解することは、健康と疾患予防に影響を与える可能性があります .

モルホリン誘導体の官能基化

モルホリン誘導体を含む環状イミドは、医薬品として応用されています。 正確な化合物は異なる場合がありますが、このより広い文脈は、それらが抗がん剤、抗てんかん剤、鎮静剤などとして潜在力を持っていることを強調しています .

Safety and Hazards

The related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-N-(2-morpholin-4-ylethyl)pyridine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKSWHQJAVWBTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

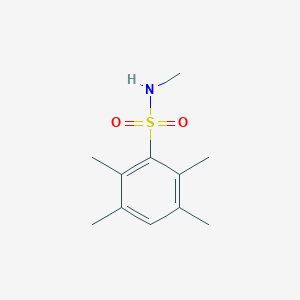

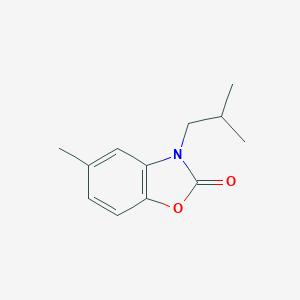

![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)

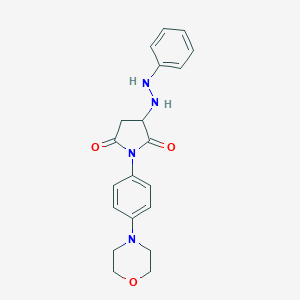

![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)

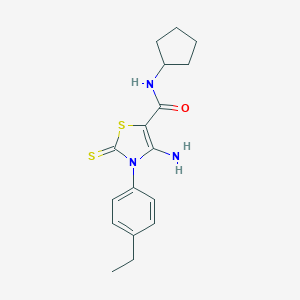

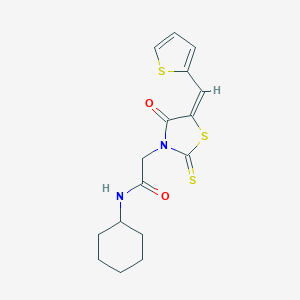

![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)

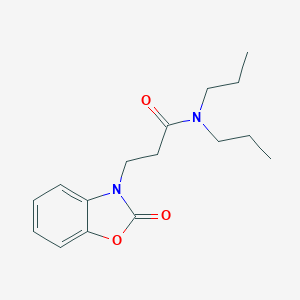

![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)

![4-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B362524.png)

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B362526.png)